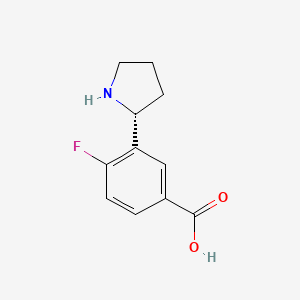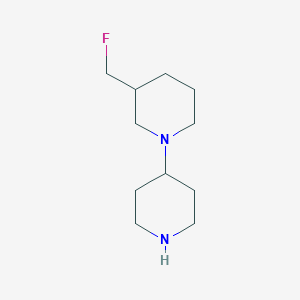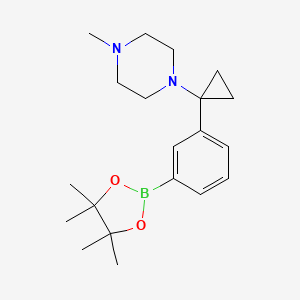
1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropyl group and a boronic ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-boron bond. This reaction involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can lead to various hydrocarbon derivatives.
科学的研究の応用
1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine has several scientific research applications:
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The piperazine ring can interact with various receptors and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine
Uniqueness
1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine is unique due to the presence of both a cyclopropyl group and a boronic ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C20H31BN2O2 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
1-methyl-4-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]piperazine |
InChI |
InChI=1S/C20H31BN2O2/c1-18(2)19(3,4)25-21(24-18)17-8-6-7-16(15-17)20(9-10-20)23-13-11-22(5)12-14-23/h6-8,15H,9-14H2,1-5H3 |
InChIキー |
LIXDHOZFRSCSOW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


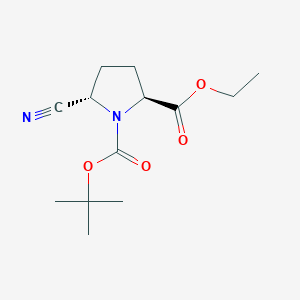
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
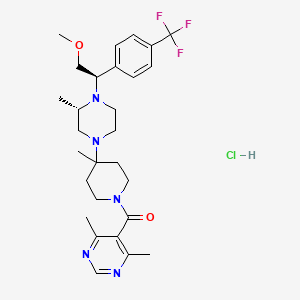
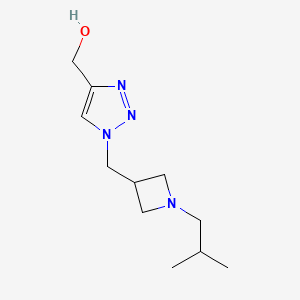

dimethylsilane](/img/structure/B13347477.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
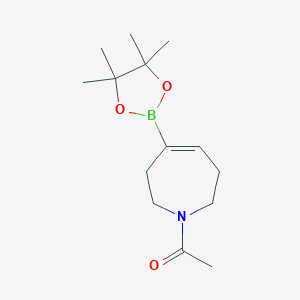
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
